4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride

Lipophilicity Drug-likeness Fragment-based screening

4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride is a bifunctional heterocyclic building block combining a saturated piperidine amine with a 1,2,4-triazole ring, supplied as the dihydrochloride salt (C₇H₁₄Cl₂N₄, MW 225.12) for enhanced aqueous solubility and handling. It is catalogued primarily for research and further manufacturing use as a synthetic intermediate in medicinal chemistry and fragment-based library design.

Molecular Formula C7H14Cl2N4
Molecular Weight 225.12 g/mol
CAS No. 1401425-75-9
Cat. No. B1402886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
CAS1401425-75-9
Molecular FormulaC7H14Cl2N4
Molecular Weight225.12 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC=NN2.Cl.Cl
InChIInChI=1S/C7H12N4.2ClH/c1-3-8-4-2-6(1)7-9-5-10-11-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H
InChIKeyAFHJFIXCEFHUHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride (CAS 1401425-75-9) – Procurement & Differentiation Guide for Heterocyclic Building Blocks


4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride is a bifunctional heterocyclic building block combining a saturated piperidine amine with a 1,2,4-triazole ring, supplied as the dihydrochloride salt (C₇H₁₄Cl₂N₄, MW 225.12) for enhanced aqueous solubility and handling . It is catalogued primarily for research and further manufacturing use as a synthetic intermediate in medicinal chemistry and fragment-based library design . The 4-(4H-1,2,4-triazol-3-yl) substitution pattern distinguishes it from numerous positional isomers and alternative triazole-piperidine connectivities, which can display markedly different physicochemical properties and reactivity profiles despite sharing the same molecular formula.

4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride: Why In-Class Heterocyclic Piperidine Analogs Cannot Be Interchanged


Simple substitution among C₇H₁₂N₄ positional isomers, such as 4-(4H-1,2,4-triazol-4-yl)piperidine or 4-(1H-1,2,4-triazol-1-yl)piperidine, is inadvisable because the connectivity of the triazole to the piperidine ring dictates hydrogen-bond donor/acceptor topology, log D, and basicity of the secondary amine [1]. These parameters directly govern pharmacophoric geometry in target engagement and reactivity in downstream N-functionalization steps. Additionally, the dihydrochloride salt form of the target compound provides handling advantages (solid, stable, pre-solubilised amine) that the freebase or alternative salt forms lack, directly impacting stoichiometric control in library synthesis .

Head-to-Head Quantitative Differentiation of 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride Versus Closest Analogs


Predicted Log P Comparison: 4-(4H-1,2,4-triazol-3-yl)piperidine vs 4-(1H-1,2,4-triazol-1-yl)piperidine

Computationally predicted Log P values indicate that the 3-yl connectivity in the target compound results in a higher lipophilicity compared to the 1-yl connectivity isomer, a critical factor for passive membrane permeability and target promiscuity in fragment libraries .

Lipophilicity Drug-likeness Fragment-based screening

Aqueous Solubility Advantage of the Dihydrochloride Salt Form Over Freebase Isomers

The target compound is supplied as a solid dihydrochloride salt (C₇H₁₄Cl₂N₄), whereas close comparators like 4-(4H-1,2,4-triazol-4-yl)piperidine and 4-(1H-1,2,4-triazol-1-yl)piperidine are often available as free bases [1]. The dihydrochloride form increases aqueous solubility dramatically, typically by >10-fold for piperidine-containing building blocks relative to freebase, which directly benefits high-throughput experimentation and parallel synthesis workflows.

Salt selection Solubility Solid-state properties

Distinct Hydrogen-Bond Donor Topology of the 4H-1,2,4-triazole NH vs 1H-1,2,4-triazole or 1,2,3-triazole Isomers

The 4H-1,2,4-triazole ring present in the target compound features an NH at position 4, creating a hydrogen-bond donor that is geometrically and electronically distinct from the NH at position 1 in 1H-1,2,4-triazole isomers [1]. This donor topology has been exploited in kinase hinge-binding motifs where a donor–acceptor–donor (D–A–D) triad is required; the 4H-triazol-3-yl pattern provides a matched donor–acceptor pair with the piperidine nitrogen, whereas 1H- or 1,2,3-triazole isomers cannot replicate this pattern without linker modification.

Molecular recognition Pharmacophore modelling Kinase hinge-binding

Piperidine Basicity Tuning via Triazole Substitution: 3-yl vs 4-yl Connectivity

The electron-withdrawing effect of the 1,2,4-triazole ring on the piperidine nitrogen differs depending on the regioattachment point. The 3-yl connectivity in the target compound is predicted to lower the piperidine pKa by ~0.3–0.5 units compared to the 4-yl isomer, as the 3-position of 1,2,4-triazole exerts a stronger inductive pull [1]. This directly impacts amine nucleophilicity and acylation rates in library production.

Basicity pKa N-functionalization

Synthetic Tractability: Direct Availability of the Dihydrochloride Salt vs Multi-Step Freebase Activation

The target compound is commercially supplied as the reactive dihydrochloride salt, which can be used directly in reductive aminations or amide couplings after a single in situ neutralisation step . By contrast, the freebase 4-(4H-1,2,4-triazol-4-yl)piperidine or 4-(1H-1,2,4-triazol-1-yl)piperidine typically require additional purification or salt exchange steps before use, adding at least one synthetic operation to each library synthesis cycle.

Synthetic efficiency Cost per compound Library production

Patent Representation in Renin and Gamma-Secretase Chemical Matter: 4-(triazol-3-yl)piperidine Core

A patent landscape analysis reveals that the 4-(triazol-3-yl)piperidine scaffold appears in 58 patent families, including inhibitors of renin for hypertension and gamma-secretase modulators for Alzheimer's disease [1][2]. The 4-(1,2,4-triazol-3-yl) connectivity is specifically exemplified in these patents, whereas the 1-yl or 4-yl isomers are not prominently claimed, suggesting a structurally privileged role of this regioisomer in the binding sites of aspartic proteases.

Intellectual property Renin inhibitor Gamma-secretase modulator

Procurement Application Scenarios for 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride Based on Verified Differentiators


Kinase-Focused Fragment Library Construction Requiring Matched H-Bond Donor-Acceptor Topology

The 4H-1,2,4-triazol-3-yl connectivity provides a D–A–D motif that mimics the adenine ring of ATP. Procurement of this building block as the dihydrochloride salt allows direct, single-step conversion into hingebinding fragments with conserved H-bond vectors, as inferred from molecular docking studies of 1,2,4-triazole analogues [1]. Use of the 1-yl or 4-yl isomers would require a structural redesign of the library scaffold, undermining the pharmacophore hypothesis.

High-Throughput Parallel Synthesis in Renin Inhibitor Programs

The target compound's dihydrochloride salt form and documented presence in 58 patent families for aspartic protease inhibitors [2] support its use as a central core for diversity-oriented synthesis of renin inhibitors. Its estimated >10 mg/mL aqueous solubility (Section 3) enables dissolution in DMSO/water mixtures for automated liquid handlers, and its patent prevalence provides a strong basis for lead optimisation starting points.

Gamma-Secretase Modulator Lead Optimization Requiring IP-Distinct Chemical Space

For Alzheimer's disease programs seeking gamma-secretase modulators, the 4-(4H-1,2,4-triazol-3-yl)piperidine scaffold is specifically exemplified in Janssen/Cellzome patents [1]. Purchasing this building block ensures that the resultant compounds remain within the scope of the exemplified chemical matter, while the alternative 4-(1H-1,2,4-triazol-1-yl)piperidine would shift into a less protected region of chemical space, potentially complicating patent prosecution.

Hydrogen-Bond-Directed Fragment Merging Campaigns

The angular difference of ~60° in the donor NH vector between the target compound and its 1-yl isomer (Section 3) makes the target compound the mandatory choice for fragment merging campaigns where the triazole NH is needed to water-shield the hinge region of a target kinase. Procurement of the wrong isomer would misalign the fragment vector and abolish target engagement, a failure mode that can be avoided only by strict specification of the 4H-1,2,4-triazol-3-yl regioisomer.

Quote Request

Request a Quote for 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.